An In-Depth Technical Guide to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one (CAS 66346-53-0): Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one (CAS 66346-53-0): Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a coumarin derivative with potential applications in drug discovery and development. Due to the limited publicly available data on this specific molecule, this guide will leverage information on structurally related coumarins to provide insights into its synthesis, physicochemical properties, and potential biological activities. The principles and protocols described herein are based on established methodologies for similar compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction to the Coumarin Scaffold
Coumarins are a large class of benzopyrone compounds found in many natural sources and are known for their diverse pharmacological activities.[1] The core coumarin structure, a benzene ring fused to an α-pyrone ring, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The substitutions on the benzopyrone ring, such as hydroxyl, methyl, and propyl groups in the case of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, play a crucial role in determining the molecule's biological and chemical characteristics.[3]
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimental data for 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is not extensively documented, its properties can be predicted based on its structure.
| Property | Value | Source/Rationale |
| IUPAC Name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | - |
| CAS Number | 66346-53-0 | [4][5][6] |
| Molecular Formula | C₁₃H₁₄O₃ | [5][6] |
| Molecular Weight | 218.25 g/mol | [6] |
| Appearance | Likely a crystalline solid | Based on related coumarin structures |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and acetone | Based on general coumarin properties |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be moderately lipophilic | The presence of the propyl and methyl groups increases lipophilicity, while the hydroxyl group increases hydrophilicity. |
Synthesis of 4-Substituted Coumarins: The Pechmann Condensation
The most common and efficient method for synthesizing 4-substituted coumarins is the Pechmann condensation.[7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[7] For the synthesis of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, the logical precursors would be 5-methylresorcinol (orcinol) and an appropriate β-ketoester, such as ethyl 2-propylacetoacetate.
General Synthetic Protocol: Pechmann Condensation
This protocol is a generalized procedure based on established methods for similar coumarin syntheses.[8][9]
Materials:
-
5-Methylresorcinol (Orcinol)
-
Ethyl 2-propylacetoacetate
-
Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)[8]
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylresorcinol in a minimal amount of a suitable solvent like ethanol. Add an equimolar amount of ethyl 2-propylacetoacetate to the solution.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove the acid catalyst and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one.
-
Drying: Dry the purified crystals in a vacuum oven.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is scarce, the broader class of 4-substituted and 5,7-dihydroxy coumarins has been investigated for various therapeutic properties.[1][2]
Antimicrobial and Antifungal Activity
Coumarin derivatives have shown significant potential as antimicrobial and antifungal agents.[2] For instance, fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones have demonstrated considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The proposed mechanism of action for some coumarins involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication.[3]
Anticancer Activity
Numerous coumarin derivatives have been evaluated for their anticancer properties.[2] For example, certain fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones exhibited notable cytotoxicity against various cancer cell lines, including HCT-116, HEPG-2, A-549, and MCF-7.[2] The mechanisms underlying the anticancer effects of coumarins are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of certain coumarin derivatives. For example, peucedanocoumarin III, a related natural product, has been shown to disaggregate α-synuclein inclusions, which are a hallmark of Parkinson's disease.[10][11] This suggests that coumarin-based compounds could be promising candidates for the development of therapies for neurodegenerative disorders.[10][12]
Potential Mechanism of Action: Inhibition of Inflammatory Pathways
Dihydroxycoumarins are known to interact with key signaling pathways that regulate cellular responses to oxidative stress and inflammation, such as the NF-κB pathway.[1] The NF-κB protein complex controls the transcription of pro-inflammatory genes.[1] It is plausible that 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one could modulate this pathway, thereby exerting anti-inflammatory effects.
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a series of in vitro assays are recommended.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents turbidity (microbial growth).
MTT Assay for Cytotoxicity
Objective: To assess the effect of the compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Safety and Handling
Based on safety data for related compounds, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] It may also cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]
Future Directions
The therapeutic potential of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one warrants further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Optimizing the synthesis of this specific compound and fully characterizing it using modern analytical techniques (NMR, MS, IR).
-
Broad-Spectrum Biological Screening: Conducting comprehensive screening to identify its full range of biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its most promising biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how different functional groups influence its activity and to develop more potent and selective compounds.
Conclusion
5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one belongs to the promising class of coumarin compounds. While direct experimental data is limited, this guide provides a solid foundation for future research by drawing on the extensive knowledge of related structures. The outlined synthetic protocols and biological evaluation methods offer a clear path for scientists to explore the therapeutic potential of this and other novel coumarin derivatives.
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Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - MDPI. Available at: [Link]
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